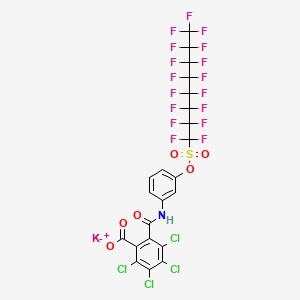
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is a complex organic compound with the molecular formula C22H5Cl4F17KNO6S . This compound is known for its unique chemical structure, which includes multiple halogen atoms and a sulphonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves multiple steps. The starting materials typically include 2,3,4,5-tetrachlorobenzoic acid and heptadecafluorooctyl sulphonyl chloride. The reaction proceeds through a series of substitution and coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulphonyl group can lead to the formation of sulfonic acids, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and surfactants.
Mechanism of Action
The mechanism of action of Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
- Potassium 2,3,4,5-tetrachloro-6-(((3-(((perfluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate
Uniqueness
Potassium 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulphonyl)oxy)phenyl)amino)carbonyl)benzoate is unique due to its heptadecafluorooctyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to degradation .
Properties
CAS No. |
57589-85-2 |
|---|---|
Molecular Formula |
C22H5Cl4F17KNO6S |
Molecular Weight |
915.2 g/mol |
IUPAC Name |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C22H6Cl4F17NO6S.K/c23-9-7(8(14(46)47)10(24)12(26)11(9)25)13(45)44-5-2-1-3-6(4-5)50-51(48,49)22(42,43)20(37,38)18(33,34)16(29,30)15(27,28)17(31,32)19(35,36)21(39,40)41;/h1-4H,(H,44,45)(H,46,47);/q;+1/p-1 |
InChI Key |
HZRBKZMKUYGJRU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)



